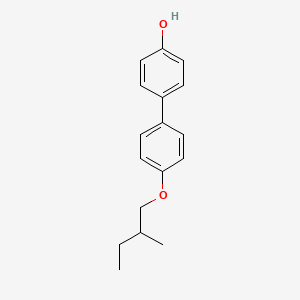
4'-(2-Methylbutoxy)biphenyl-4-ol
Cat. No. B8635555
Key on ui cas rn:
73536-60-4
M. Wt: 256.34 g/mol
InChI Key: IFZGKXNJJCRCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04737313
Procedure details


A mixture of 4,4'-dihydroxybiphenyl (500 g), ethanol (7.5 l) and KOH (302 g) was heated under reflux with stirring, followed by dropwise adding (+) brominated 2-methylbutyl (prepared from (-) 2-methylbutanol with phosphorus bromide) (530 g), reacting the mixture for 4 hours, distilling off ethanol, adding water (2 l), filtering, collecting insolubles, and treating the insolubles with toluene to remove solubles. This soluble part was recrystallized from ethanol to obtain scaly crystals having a melting point of 80.5° C.; thus it was confirmed to be di-(2-methylbutyloxy)biphenyl. On the other hand, the insoluble part was heated with hydrochloric acid with stirring, followed by cooling, collecting solids and recrystallizing from toluene and further from ethanol to obtain 4'-(2-methylbutyloxy)-4-hydroxybiphenyl having a m.p. of 137.5° C. (125 g).



[Compound]
Name
(+) brominated 2-methylbutyl
Quantity
530 g
Type
reactant
Reaction Step Two

Name
di-(2-methylbutyloxy)biphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
OC1C=CC(C2C=CC(O)=CC=2)=CC=1.[OH-].[K+].[CH3:17][CH:18]([CH2:39][CH3:40])[CH2:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([C:27]2[CH:32]=[CH:31][C:30]([O:33]CC(C)CC)=[CH:29][CH:28]=2)=[CH:23][CH:22]=1.Cl>C(O)C>[CH3:17][CH:18]([CH2:39][CH3:40])[CH2:19][O:20][C:21]1[CH:26]=[CH:25][C:24]([C:27]2[CH:32]=[CH:31][C:30]([OH:33])=[CH:29][CH:28]=2)=[CH:23][CH:22]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
302 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
7.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
[Compound]
|
Name
|
(+) brominated 2-methylbutyl
|
|
Quantity
|
530 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
di-(2-methylbutyloxy)biphenyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(COC1=CC=C(C=C1)C1=CC=C(C=C1)OCC(CC)C)CC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 4 hours
|
|
Duration
|
4 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilling off ethanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
adding water (2 l)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collecting insolubles
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treating the insolubles with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove solubles
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This soluble part was recrystallized from ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain scaly crystals
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collecting solids
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallizing from toluene and further from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(COC1=CC=C(C=C1)C1=CC=C(C=C1)O)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
